molecular formula C18H14BrN5O2 B10900717 5-({(Z)-[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

5-({(Z)-[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B10900717
M. Wt: 412.2 g/mol
InChI Key: QVIUMDOLGPQBAO-UHFFFAOYSA-N
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Description

5-({[1-(4-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE is a complex organic compound that features a benzimidazole core linked to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[1-(4-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by coupling with a benzimidazole derivative under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-({[1-(4-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Properties

Molecular Formula

C18H14BrN5O2

Molecular Weight

412.2 g/mol

IUPAC Name

5-[[2-(4-bromophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C18H14BrN5O2/c1-10-14(17(25)24(23-10)13-5-2-11(19)3-6-13)9-20-12-4-7-15-16(8-12)22-18(26)21-15/h2-9,23H,1H3,(H2,21,22,26)

InChI Key

QVIUMDOLGPQBAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Br)C=NC3=CC4=C(C=C3)NC(=O)N4

Origin of Product

United States

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